Safingol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Safingol has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Safingol, a lyso-sphingolipid protein kinase inhibitor , primarily targets the protein kinase C (PKC) family and phosphoinositide 3-kinase (PI3k) . These targets play a crucial role in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

This compound competitively competes with phorbol dibutyrate at regulatory domains of the PKC family, inhibiting the activation of such enzymes as PKCβ-I, PKCδ, and PKCε . This compound can also inhibit PI3k, which is a critical component of the mTOR and MAPK/ERK pathways . Furthermore, this compound, like other sphingolipids, has been found to inhibit glucose uptake . This results in oxidative stress, leading to the generation of reactive oxygen species (ROS) that are both time and concentration-dependent .

Biochemical Pathways

The inhibitory signaling effects of this compound, particularly on PKCε and PI3k, and the presence of ROS synergize to induce autophagy . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis . This compound’s action on these biochemical pathways leads to a series of cascades that result in accidental necrotic cell death brought about by ROS and mediated by autophagy .

Pharmacokinetics

The pharmacokinetic parameters of this compound were found to be linear throughout the dose range with no significant interaction with cisplatin . Patients treated at or near the maximum tolerated dose (MTD) achieved this compound levels of more than 20 μmol/L and maintained levels greater than or equal to 5 μmol/L for 4 hours .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as cisplatin, can potentiate the antitumor effects of this compound . Additionally, the concentration of this compound in the patient’s system can significantly impact its efficacy and potential side effects

Analyse Biochimique

Biochemical Properties

Safingol interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It competitively competes with phorbol dibutyrate at regulatory domains of the protein kinase C family, inhibiting the activation of such enzymes as PKCβ-I, PKCδ, and PKCε . This compound can also inhibit phosphoinositide 3-kinase (PI3k), which is a critical component of the mTOR and MAPK/ERK pathways .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing a variety of inhibitory effects, resulting in a series of cascades that result in accidental necrotic cell death brought about by reactive oxygen species (ROS) and mediated by autophagy . It also has been found to inhibit glucose uptake, leading to oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of ROS and the inhibitory signaling effects (particularly of PKCε and PI3k) synergize to induce autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been reported that this compound can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It was found that this compound can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It is a putative inhibitor of sphingosine kinase 1 (SphK1), which is responsible for the synthesis of sphingosine-1 phosphate (S1P), a key regulator of cellular proliferation or apoptosis signaling .

Transport and Distribution

It is known that S1P, the product of the enzyme that this compound inhibits, is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components in the tumor microenvironment (TME) .

Subcellular Localization

It is known that the enzymes it inhibits, such as PKC and PI3k, are localized in various subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le safingol peut être synthétisé par réduction stéréosélective de la sphingosine. Le procédé implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées pour obtenir la stéréochimie souhaitée .

Méthodes de production industrielle

La production industrielle de this compound implique généralement la synthèse à grande échelle de la sphingosine, suivie de sa réduction en this compound. Le procédé nécessite un contrôle strict des conditions réactionnelles pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le safingol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Sphingosine-1-phosphate.

Réduction : Dihydrosphingosine.

Substitution : Divers dérivés du this compound avec des activités biologiques modifiées.

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés de sphingolipides.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et l'apoptose.

Mécanisme d'action

Le this compound exerce ses effets en inhibant la protéine kinase C (PKC) et la phosphoinositide 3-kinase (PI3K). Il inhibe de manière compétitive l'activation des enzymes PKC telles que PKCβ-I, PKCδ et PKCε . Le this compound inhibe également l'absorption du glucose, conduisant à un stress oxydatif et à la production d'espèces réactives de l'oxygène (ROS). Ces effets inhibiteurs et la présence de ROS agissent en synergie pour induire l'autophagie et la mort cellulaire nécrotique .

Comparaison Avec Des Composés Similaires

Composés similaires

ABC294640 : Un autre inhibiteur de la sphingosine kinase avec des propriétés anticancéreuses.

Sonepcizumab : Un anticorps monoclonal ciblant le sphingosine-1-phosphate.

Fingolimod : Un modulateur du récepteur du sphingosine-1-phosphate utilisé dans le traitement de la sclérose en plaques.

Unicité

Le safingol est unique en son genre en raison de sa capacité à moduler la résistance aux multi-médicaments et à induire la nécrose. Contrairement à d'autres inhibiteurs de sphingolipides, le this compound a montré un potentiel significatif en combinaison avec des agents chimiothérapeutiques conventionnels, améliorant leurs effets antitumoraux .

Activité Biologique

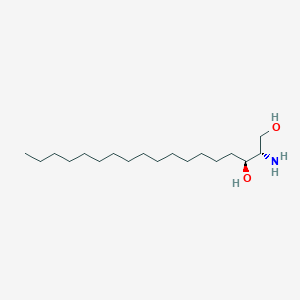

Safingol, known scientifically as l-threo-dihydrosphingosine, is a synthetic lyso-sphingolipid that acts as a protein kinase inhibitor. Its molecular formula is C18H39NO2, and it is primarily recognized for its potential in cancer therapy, particularly in enhancing the efficacy of conventional chemotherapeutic agents. This compound has been shown to modulate multi-drug resistance and induce necrosis in tumor cells, making it a compound of significant interest in oncology research.

This compound's biological activity is primarily attributed to its ability to inhibit sphingosine kinase 1 (SphK1), which catalyzes the production of sphingosine-1-phosphate (S1P), a lipid mediator involved in cancer cell proliferation, survival, and metastasis. By inhibiting SphK1, this compound disrupts the balance of sphingolipid metabolism, leading to increased levels of pro-apoptotic ceramide and decreased levels of S1P. This shift is crucial as ceramide promotes apoptosis and autophagy, while S1P supports cell survival.

Key Mechanisms Involved:

- Inhibition of Protein Kinase C (PKC) : this compound competes with phorbol dibutyrate at regulatory domains of PKC, inhibiting its activation. This includes PKCβ-I, PKCδ, and PKCε.

- Induction of Autophagy : Research indicates that this compound can induce autophagy independently of ceramide production. Autophagy is characterized by the degradation of cellular components via lysosomal pathways, which can lead to cell death under certain conditions.

- Reactive Oxygen Species (ROS) Generation : this compound treatment leads to oxidative stress and ROS generation, which are implicated in cellular damage and necrosis.

Table 1: Biological Effects of this compound

Case Study 1: Combination Therapy with Cisplatin

In a phase I clinical trial involving patients with advanced solid tumors, this compound was administered alongside cisplatin. The results indicated that the combination was well tolerated at low doses; however, higher doses resulted in dose-dependent liver toxicity. Notably, patients exhibited enhanced tumor response rates compared to those receiving cisplatin alone.

Case Study 2: Autophagic Response in HCT116 Cells

A study conducted on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in a dose-dependent increase in ceramide levels and autophagic activity. At 12 μM concentration, there was a twelve-fold increase in ceramide levels, correlating with an increase in autophagic markers such as LAMP-1 expression and cellular vacuolization .

Research Findings

Recent research has highlighted several important findings regarding this compound's biological activity:

- Enhanced Chemotherapy Efficacy : this compound has been shown to enhance the cytotoxic effects of various chemotherapeutic agents through mechanisms involving ROS production and autophagy induction .

- Metabolic Studies : Investigations into the metabolism of this compound have revealed its complex interactions within cellular pathways that regulate apoptosis and survival .

- Safety Profile : While this compound shows promise as an adjunct therapy in cancer treatment, its hepatotoxicity necessitates careful monitoring during clinical use .

Propriétés

IUPAC Name |

(2S,3S)-2-aminooctadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKJDMGTUTTYMP-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045768 | |

| Record name | Safingol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15639-50-6, 3102-56-5 | |

| Record name | Safingol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15639-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safingol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safingol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAFINGOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Safingol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFINGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.